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Compound of Interest

Compound Name: 3-Chloro-2-nitroaniline

Cat. No.: B1295001

This guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-
nitroaniline (CAS No: 59483-54-4), a key intermediate in various chemical syntheses. The
following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with generalized experimental protocols for these analytical
techniques. This document is intended for researchers, scientists, and professionals in the field
of drug development and chemical analysis.

Molecular Structure

Chemical Formula: CeHsCIN202
Molecular Weight: 172.57 g/mol [1][2]

Structure:

N cl
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the *H and 3C NMR data for 3-Chloro-2-nitroaniline.

'H NMR Data
. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assignment
(3) ppm o
7.21-7.11 m - 2H Aromatic Protons
6.97-6.89 m - 1H Aromatic Proton
4.40 br - 2H -NH:z

Note: Data obtained from a 500 MHz spectrometer in CDCls.[3]

*C NMR Data

Chemical Shift (6) ppm Assignment
147.61 C-NH:z
143.77 C-NO2
130.07 C-H

125.40 C-Cl

113.47 C-H

109.87 C-H

Note: Data obtained from a 125 MHz spectrometer in CDCls.[3]

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not readily available, the characteristic IR absorption
bands for the functional groups in 3-Chloro-2-nitroaniline can be predicted.
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Wavenumber (cm~?) Functional Group Vibration Mode

) Symmetric & Asymmetric
3500-3300 N-H (Amine)

Stretching
1630-1560 N-H (Amine) Bending
1560-1530 N=0O (Nitro) Asymmetric Stretching
1385-1345 N=0O (Nitro) Symmetric Stretching
1600-1450 C=C (Aromatic) Stretching
850-650 C-CI (Chloro) Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The theoretical molecular weight of 3-Chloro-2-nitroaniline is approximately
172.57 g/mol .[1] Due to the presence of chlorine isotopes (3*Cl and 3’Cl in a ~3:1 ratio), the
mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern.[1]

Predicted Mass Spectrometry Data

Adduct Type Predicted m/z
[M+H]* 173.01123
[M+Na]* 194.99317
[M+K]* 210.96711
[M-H]~ 170.99667
[M]* 172.00340

Data sourced from computational predictions.[1][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific instrument parameters may vary.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-2-nitroaniline in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

o Data Acquisition:

[e]

Acquire *H NMR spectra on a 400 or 500 MHz spectrometer.

o

Acquire 13C NMR spectra on a 100 or 125 MHz spectrometer.

[¢]

Typical parameters for tH NMR include a 30° pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

[¢]

For 13C NMR, a proton-decoupled sequence is typically used with a 45° pulse angle and a
relaxation delay of 2 seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.qg.,
TMS).

IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)
powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using
a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the sample
compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-
400 cm™1.
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Data Processing: Process the spectrum to identify the characteristic absorption bands
corresponding to the functional groups present in the molecule.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) to a concentration of approximately 1 pg/mL.

Data Acquisition:

o Introduce the sample into the mass spectrometer via a suitable ionization source (e.g.,
Electrospray lonization - ESI, Electron lonization - EI).

o For ESI, the sample is typically introduced via direct infusion or through a liquid
chromatograph (LC-MS).

o Acquire the mass spectrum over a relevant m/z range.

Data Analysis: Analyze the resulting spectrum to determine the molecular ion peak and
characteristic fragmentation patterns. The isotopic distribution for chlorine should be
observed.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3-Chloro-2-nitroaniline.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Chloro-2-nitroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295001#spectroscopic-data-nmr-ir-ms-of-3-chloro-
2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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